4-(Trimethylsilyl)morpholine
Overview
Description
4-(Trimethylsilyl)morpholine is an organosilicon compound with the molecular formula C7H17NOSi. It is characterized by the presence of a morpholine ring substituted with a trimethylsilyl group.
Mechanism of Action
Target of Action
4-(Trimethylsilyl)morpholine (TMSM) is primarily used as a precursor for plasma-enhanced chemical vapor deposition of films
Mode of Action
TMSM interacts with its targets through a process known as plasma-enhanced chemical vapor deposition . This process involves the use of a plasma or ionized gas to deposit a thin film on a surface. The TMSM molecule is broken down in the plasma, and the resulting fragments are deposited onto the surface, forming a thin film.
Biochemical Pathways
The films it helps create can be used in various applications, including the design of high-performance lithium-ion batteries .
Pharmacokinetics
It has been shown to suppress the decomposition of lipf6, a common electrolyte in lithium-ion batteries .
Result of Action
The primary result of TMSM’s action is the creation of thin films through plasma-enhanced chemical vapor deposition . These films can be used in various applications, including the production of high-performance lithium-ion batteries .
Preparation Methods
4-(Trimethylsilyl)morpholine can be synthesized through several synthetic routes. One common method involves the reaction of morpholine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
4-(Trimethylsilyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Trimethylsilyl)morpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of deoxynucleosides.
Materials Science: This compound serves as a precursor for plasma-enhanced chemical vapor deposition (PECVD) of films, which are used in various technological applications.
Biology and Medicine:
Comparison with Similar Compounds
4-(Trimethylsilyl)morpholine can be compared with other organosilicon compounds such as:
- N-(Trimethylsilyl)morpholine
- N,N-Dimethyltrimethylsilylamine
- Chlorotrimethylsilane
These compounds share similar structural features but differ in their reactivity and applications.
Properties
IUPAC Name |
trimethyl(morpholin-4-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWIQMPCCUIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339899 | |
Record name | 4-(Trimethylsilyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-42-8 | |
Record name | 4-(Trimethylsilyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13368-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trimethylsilyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Trimethylsilyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-(Trimethylsilyl)morpholine in materials science?
A1: this compound (TMSM) has shown promise as a single-source precursor for synthesizing silicon oxycarbonitride (SiCNO) films. [] These films exhibit a range of refractive indices (1.5 to 2.0) and bandgaps (2.0 to 4.6 eV), suggesting potential applications as antireflective coatings in silicon photovoltaic cells and electronic devices. [] You can find more details in this research article: .
Q2: How does this compound interact with water in lithium-ion battery electrolytes?
A2: this compound (TMSM) acts as a water scavenger in lithium-ion battery electrolytes. It effectively prevents the hydrolysis of lithium hexafluorophosphate (LiPF6) caused by trace amounts of water. [] This protective function is attributed to the ease of nucleophilic substitution and the relatively weak nitrogen-silicon (N–Si) bond in the TMSM molecule. []
Q3: Can this compound be used to synthesize other compounds?
A3: Yes, this compound has demonstrated utility in organic synthesis. For instance, reacting it with squaric dichloride yields squaric amide chlorides. [] Interestingly, using a two-fold excess of this compound in this reaction leads to the formation of dimorpholinocyclobutenedione. [] This highlights the versatility of this compound in generating diverse molecular structures.
Q4: Are there any unexpected reactions observed with this compound?
A4: While aiming to synthesize morpholinedithiomonometaphosphoryl morpholinide, researchers unexpectedly obtained morpholinium dimorpholinidodithiophosphate as a by-product. [] This unintended outcome arose due to the presence of trace water reacting with this compound and pyridinedithiomonometaphosphoryl chloride, highlighting the sensitivity of this compound to moisture. []
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